6-Fluoro-8-methoxychroman-4-one
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Overview
Description
6-Fluoro-8-methoxychroman-4-one is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for the synthesis of novel therapeutic agents . The presence of fluorine and methoxy groups in the structure of this compound enhances its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-8-methoxychroman-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of 2-hydroxyacetophenone with 4-fluorobenzaldehyde in the presence of a base, followed by cyclization using an acid catalyst . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance the efficiency and scalability of the production process . Additionally, purification techniques like recrystallization and chromatography are employed to ensure the high purity of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-8-methoxychroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohol derivatives, and various substituted chromanones .
Scientific Research Applications
6-Fluoro-8-methoxychroman-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of novel compounds with potential therapeutic properties.
Biology: Studied for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-8-methoxychroman-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes . For example, it may inhibit the activity of topoisomerases, which are essential for DNA replication and transcription . Additionally, the presence of fluorine and methoxy groups can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: The parent compound of the chromanone family, known for its diverse biological activities.
6-Fluoro-4-chromanone: Similar to 6-Fluoro-8-methoxychroman-4-one but lacks the methoxy group.
8-Methoxychroman-4-one: Similar to this compound but lacks the fluorine group.
Uniqueness
This compound is unique due to the presence of both fluorine and methoxy groups, which enhance its chemical properties and biological activities . The combination of these functional groups can lead to improved pharmacokinetic properties, such as increased metabolic stability and bioavailability .
Properties
Molecular Formula |
C10H9FO3 |
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Molecular Weight |
196.17 g/mol |
IUPAC Name |
6-fluoro-8-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9FO3/c1-13-9-5-6(11)4-7-8(12)2-3-14-10(7)9/h4-5H,2-3H2,1H3 |
InChI Key |
KSEPWDHONGHJIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCCC2=O)F |
Origin of Product |
United States |
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